2-Benzyl-6-phenylimidazo[2,1-b]thiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-6-phenylimidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2S/c1-3-7-14(8-4-1)11-16-12-20-13-17(19-18(20)21-16)15-9-5-2-6-10-15/h1-10,12-13H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBABLZEOMPRAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN3C=C(N=C3S2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Exploration of Biological Activities of Imidazo 2,1 B Thiazole Derivatives in Research Models
Antimicrobial Potentials
Derivatives of the imidazo[2,1-b]thiazole (B1210989) nucleus have demonstrated notable activity against a spectrum of microbial pathogens, including bacteria, fungi, and mycobacteria.
The antibacterial efficacy of imidazo[2,1-b]thiazole derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. A series of N2-substituted-6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazides showed antimicrobial activity against Staphylococcus aureus and Staphylococcus epidermidis with minimum inhibitory concentrations (MIC) ranging from 0.24 to 25 µg/mL. nih.gov In another study, newly synthesized imidazo[2,1-b]thiazole chalcone (B49325) derivatives were screened for their in vitro antibacterial activities, highlighting the potential of this chemical class. nih.gov Additionally, certain imidazo[2,1-b]thiazole derivatives have been investigated for their effects on genitourinary microflora, showing a spectrum of activity that could be beneficial for treating infections in that system. nih.gov
| Compound Class | Bacterial Strain(s) | MIC (µg/mL) |
| N2-substituted-6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazides | Staphylococcus aureus ATCC 6538, Staphylococcus epidermidis ATCC 12228 | 0.24 - 25 |
| Imidazo[2,1-b]thiazole chalcone derivatives | Various bacterial strains | Data not specified |
| Thiocyano imidazo[2,1-b]thiazole derivatives | Genitourinary pathogens | Data not specified |
The antifungal potential of imidazo[2,1-b]thiazole derivatives has been explored against various fungal pathogens. For instance, a series of N2-substituted-6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazides demonstrated activity against Trichophyton mentagrophytes var. Erinacei, Trichophyton rubrum, and Microsporum audouinii, with MIC values as low as 0.24 µg/mL. nih.gov Other studies have also reported the antifungal properties of this class of compounds against pathogens like Candida albicans and Candida glabrata. chemmethod.comresearchgate.net Thiocyano derivatives of imidazo[2,1-b]thiazole have been noted for their activity against fungal species relevant to genitourinary infections. nih.gov
| Compound Class | Fungal Pathogen(s) | MIC (µg/mL) |
| N2-substituted-6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazides | Trichophyton mentagrophytes var. Erinacei NCPF-375, Trichophyton rubrum, Microsporum audounii | 0.24 - 25 |
| Imidazo[2,1-b]thiazole derivatives | Candida albicans, Candida glabrata | Data not specified |
A significant area of research for imidazo[2,1-b]thiazole derivatives has been their activity against Mycobacterium tuberculosis. Several studies have highlighted the potential of this scaffold in developing new antitubercular agents. For example, 5-nitroso-6-p-chlorophenylimidazo[2,1-b]thiazole was identified as having potent antitubercular activity. nih.gov In a different study, a benzo-[d]-imidazo-[2,1-b]-thiazole derivative, IT10, which has a 4-nitro phenyl group, showed an IC90 of 7.05 μM and an IC50 of 2.32 μM against Mycobacterium tuberculosis H37Ra. rsc.org Another compound from the same family, IT06, with a 2,4-dichloro phenyl group, also displayed significant activity with an IC50 of 2.03 μM. rsc.org Furthermore, imidazo[2,1-b]thiazole-5-carboxamides (ITAs) have been identified as a promising class of anti-tuberculosis agents with potent in vitro activity, showing MIC values ranging from 0.0625 to 2.5 μM. nih.govplos.org
| Compound/Derivative | Strain | Activity Metric | Value |
| 5-Nitroso-6-p-chlorophenylimidazo[2,1-b]thiazole | Not specified | Potent activity | Not specified |
| Benzo-[d]-imidazo-[2,1-b]-thiazole IT10 | M. tuberculosis H37Ra | IC90 | 7.05 µM |
| Benzo-[d]-imidazo-[2,1-b]-thiazole IT10 | M. tuberculosis H37Ra | IC50 | 2.32 µM |
| Benzo-[d]-imidazo-[2,1-b]-thiazole IT06 | M. tuberculosis H37Ra | IC50 | 2.03 µM |
| Imidazo[2,1-b]thiazole-5-carboxamides (ITAs) | Not specified | MIC | 0.0625 - 2.5 µM |
Research into the mechanism of action of imidazo[2,1-b]thiazole derivatives has identified specific microbial enzyme targets. Pantothenate synthetase (PS), an essential enzyme for the survival of Mycobacterium tuberculosis, has been a key target. nih.gov Molecular docking studies have been conducted on benzo-[d]-imidazo-[2,1-b]-thiazole derivatives to understand their binding patterns with Mtb PS. rsc.orgrsc.org One study identified a benzo[d]imidazo[2,1-b]thiazole-3-carbohydrazide derivative as a potent inhibitor of MTB PS with an IC50 of 0.53 ± 0.13 μM. nih.gov Another potential target is the trans-2-Enoyl-ACP reductase (InhA), which is crucial for the mycobacterial cell wall synthesis. Computational studies have explored imidazo[2,1-b] rsc.orgnih.govnih.govthiadiazole derivatives as potential InhA inhibitors. eurekaselect.com Additionally, the imidazo[2,1-b]thiazole-5-carboxamides have been shown to target QcrB, a component of the cytochrome bcc-aa3 super complex in the mycobacterial electron transport chain. nih.govplos.org
Anticancer Activities
The imidazo[2,1-b]thiazole scaffold has also been a foundation for the development of novel anticancer agents, with numerous derivatives exhibiting cytotoxic and antiproliferative effects in various cancer cell lines.
A new series of 2-benzyl-6-(substituted phenyl)-imidazo[2,1-b] rsc.orgnih.govnih.govthiadiazoles were synthesized and evaluated for their anticancer activity. dntb.gov.ua The parent compound, 2-benzyl-6-phenylimidazo[2,1-b] rsc.orgnih.govnih.govthiadiazole (S1), demonstrated maximum growth inhibition against CNS cancer cell lines. dntb.gov.uaresearchgate.net Other derivatives in this series showed activity against leukemia, renal cancer, and non-small cell lung cancer cell lines. dntb.gov.uaresearchgate.net In another study, a series of 18 new imidazo[2,1-b]thiazole derivatives were tested against the A375P human melanoma cell line, with several compounds showing superior potency to the reference drug sorafenib. nih.govelsevierpure.com Furthermore, imidazo[2,1-b]thiazole derivatives have been investigated as potential focal adhesion kinase (FAK) inhibitors, showing cytotoxic effects on glioma C6 cancer cells. nih.govcumhuriyet.edu.tr A series of novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives were also synthesized and tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231. nih.gov One derivative, 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide, was found to be a potential inhibitor against MDA-MB-231 with an IC50 of 1.4 μM. nih.gov
| Compound/Derivative | Cancer Cell Line(s) | Activity Metric | Value |
| 2-Benzyl-6-phenylimidazo[2,1-b] rsc.orgnih.govnih.govthiadiazole (S1) | CNS cancer cell lines | Maximum growth inhibition | Not specified |
| Substituted 2-benzyl-6-phenylimidazo[2,1-b] rsc.orgnih.govnih.govthiadiazoles | Leukemia, Renal, Non-small cell lung cancer | Maximum growth inhibition | Not specified |
| Various imidazo[2,1-b]thiazole derivatives | A375P human melanoma | IC50 | Sub-micromolar |
| Imidazo[2,1-b]thiazole derivatives | Glioma C6 | Cytotoxic effects | Data not specified |
| 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide | MDA-MB-231 | IC50 | 1.4 µM |
| 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide | HepG2 | IC50 | 22.6 µM |
Anti-inflammatory MechanismsThe imidazo[2,1-b]thiazole nucleus is also found in compounds with anti-inflammatory properties. To ascertain the anti-inflammatory potential of 2-Benzyl-6-phenylimidazo[2,1-b]thiazole, studies on its effects on key inflammatory pathways and mediators would need to be conducted.
While the imidazo[2,1-b]thiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents, the specific compound This compound represents an unexplored area within this chemical space. The absence of dedicated research on its biological activities, from anticancer to antiviral and anti-inflammatory properties, highlights a clear gap in the current scientific literature. Future studies are warranted to synthesize and systematically evaluate this compound to determine if it holds the therapeutic potential suggested by its chemical relatives. Until such research is conducted and published, any discussion of its specific biological activities remains speculative.
Cyclooxygenase (COX) Inhibition Studies
A notable area of investigation for imidazo[2,1-b]thiazole derivatives has been their potential as anti-inflammatory agents, specifically through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes, particularly COX-2, are key players in the inflammatory cascade, and their selective inhibition is a primary target for the development of safer nonsteroidal anti-inflammatory drugs (NSAIDs).
In this context, a series of novel imidazo[2,1-b]thiazole analogues featuring a methyl sulfonyl COX-2 pharmacophore have been synthesized and assessed for their COX-2 inhibitory capabilities. nih.gov The in-vitro evaluation of these compounds against COX-1 and COX-2 isoenzymes revealed that they are selective inhibitors of COX-2. nih.gov The IC50 values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity, were found to be in the highly potent range of 0.08 to 0.16 µM for the COX-2 isoenzyme. nih.gov
These findings underscore that the potency and selectivity of COX-2 inhibition are influenced by the nature and size of the amine substituent at the C-5 position of the imidazo[2,1-b]thiazole ring. nih.gov For instance, the compound N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine was identified as a particularly potent and selective COX-2 inhibitor, with a COX-2 IC50 of 0.08 µM and a selectivity index greater than 313. nih.gov This research suggests that the 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole scaffold is a promising foundation for designing novel and selective COX-2 inhibitors. bohrium.com
Table 1: In-vitro COX-1 and COX-2 Enzyme Inhibition Data for Selected Imidazo[2,1-b]thiazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| 6a | >100 | 0.08 | >1250 |
| 6b | >100 | 0.12 | >833 |
| 6c | >100 | 0.15 | >667 |
| 6d | >100 | 0.11 | >909 |
| 6e | >100 | 0.13 | >769 |
| 6f | >100 | 0.16 | >625 |
| 6g | >100 | 0.14 | >714 |
| Celecoxib | 25.1 | 0.08 | 313.7 |
Data sourced from Daraei, B., et al. (2018). nih.gov
Structure Activity Relationship Sar Studies of 2 Benzyl 6 Phenylimidazo 2,1 B Thiazole Derivatives
Impact of Substitutions on the Imidazo[2,1-b]thiazole (B1210989) Core
The biological profile of 2-benzyl-6-phenylimidazo[2,1-b]thiazole can be significantly altered by introducing various functional groups at different positions on its core structure. Researchers have systematically modified the scaffold at the 2, 3, 5, and 6-positions to probe the chemical space and identify key structural features required for activity.
Modifications at the 6-Position, particularly the Phenyl Ring and its Substituents
The 6-phenyl group is a major focus for SAR studies, with numerous modifications reported in the literature. The electronic properties and substitution pattern of this phenyl ring are pivotal for activity.
In the development of inhibitors for FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML), extensive SAR studies on the 6-phenyl ring were conducted. nih.gov It was found that a urea (B33335) linkage at the para-position of the 6-phenyl ring was essential for potent activity. Specifically, the compound 6-(4-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)phenyl)-N-(3-(dimethylamino)propyl)imidazo[2,1-b]thiazole-3-carboxamide (Compound 19 in the study) demonstrated exceptional potency with an IC50 of 0.002 µM against the MV4-11 AML cell line. nih.gov This highlights the importance of a specific, extended substitution on the 6-phenyl ring that can form key interactions with the biological target.
Other studies have shown that simple substitutions can also confer significant activity. For example, derivatives with a p-nitrophenyl group at the 6-position have been investigated for their chemical and biological properties. researchgate.net The introduction of electron-withdrawing groups like chloro and dichloro on the 6-phenyl ring of the related 2-benzyl-6-phenylimidazo[2,1-b] researchgate.netnih.govresearchgate.netthiadiazole scaffold was found to produce maximum growth inhibition against leukemia cell lines. nih.gov Similarly, imidazo[2,1-b]thiazole derivatives bearing phenolic groups at the 6-position have shown promise as cancer chemopreventive agents. researchgate.net
Table 1: SAR of 6-Phenyl Substitutions as FLT3 Inhibitors
| Compound ID (from source) | R Group on 6-Phenyl Ring | MV4-11 IC50 (µM) |
|---|---|---|
| 19 | 4-(3-(5-(tert-butyl)isoxazol-3-yl)ureido) | 0.002 |
| 12 | 4-(3-tert-butylureido) | 0.021 |
| 13 | 4-(3-ethylureido) | 0.056 |
| 11 | 4-amino | >10 |
| Parent | Unsubstituted Phenyl | >10 |
Data sourced from a study on FLT3 inhibitors. nih.gov
Substitutions on the Bridging Benzyl (B1604629) Group
Compared to the extensive modifications at the 2- and 6-positions, detailed SAR studies focusing on substitutions on the bridging benzyl group at the 2-position of the this compound scaffold are less prevalent in the cited literature. In many reported syntheses of analogous compounds, the benzyl group is kept constant while other parts of the molecule are varied. nih.gov This suggests that the unsubstituted benzyl group itself may be an optimal or at least a highly effective choice for the biological activities being targeted in those studies. Future research could explore how electron-donating or electron-withdrawing substituents on the phenyl ring of the benzyl group might modulate activity, potentially altering the electronic properties of the core ring system or influencing steric interactions within a target's binding site.
Effects of Functional Groups at C-3 and C-5 Positions
The C-3 and C-5 positions of the imidazo[2,1-b]thiazole core are also important sites for chemical modification that can impact biological outcomes.
The C-3 position has been shown to be a valuable handle for introducing functionality. In the development of potent FLT3 inhibitors, a carboxamide group at the C-3 position, specifically an N-(3-(dimethylamino)propyl)carboxamide, was crucial for achieving high potency. nih.gov This large, flexible, and basic side chain likely engages in significant favorable interactions within the kinase binding pocket. General findings also suggest that incorporating a polar substituent at the C-3 position can be a strategy to maintain anti-inflammatory activity. dntb.gov.ua
Correlation of Substituent Electronic and Steric Properties with Biological Outcomes
The biological activity of this compound derivatives is strongly correlated with the electronic and steric nature of their substituents. The interplay of these properties dictates how the molecule interacts with its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) profile.
Studies on related benzo[d]imidazo[2,1-b]thiazole derivatives have provided clear insights into these correlations. For antitubercular and antibacterial activity, the introduction of halogen substitutions, such as chlorine and fluorine, was found to enhance biological activity. rsc.orgchalcogen.ro This enhancement is attributed to the electron-withdrawing effects of halogens, which can alter the electron density distribution across the scaffold and improve binding interactions with target enzymes. rsc.orgchalcogen.ro For example, a 2,4-dichloro phenyl moiety on a benzo[d]imidazo[2,1-b]thiazole showed significant antitubercular activity. researchgate.net
Similarly, in a series of carbonic anhydrase inhibitors based on the imidazo[2,1-b]thiazole scaffold, inhibitory potency was linked to the presence of substituents like -OCH3, -CH3, -Cl, and -F on the phenyl ring. These groups possess varied electronic properties (donating vs. withdrawing) and steric bulk, and their specific placement determines the effectiveness of the inhibition. The findings suggest that a precise combination of electronic and steric factors is required for optimal biological outcomes.
Bioisosteric Replacements within the this compound Scaffold and their Effect on Activity Profile
Bioisosteric replacement, the strategy of substituting one part of a molecule with another that has similar physical or chemical properties, is a powerful tool in drug design to improve potency, selectivity, and pharmacokinetic properties. This concept has been applied to the imidazo[2,1-b]thiazole scaffold.
Spectroscopic and Structural Analysis of this compound Remains Elusive
Despite extensive searches for detailed spectroscopic data on the chemical compound this compound, specific experimental results for its advanced characterization remain largely unavailable in published literature. While the compound is listed in chemical databases, peer-reviewed studies containing its comprehensive Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data could not be retrieved.
The molecular formula for this compound is confirmed as C₁₈H₁₄N₂S, with a molecular weight of approximately 290.38 g/mol . chemscene.com This information is foundational for mass spectrometry analysis. However, without experimental data, a detailed discussion of its spectroscopic characteristics cannot be provided.
Research articles on related structures, such as derivatives of 6-phenylimidazo[2,1-b]thiazole (B182960) and other isomers like 2-benzyl-6-phenylimidazo[2,1-b] chemscene.comresearchgate.netrsc.orgthiadiazole, are available. researchgate.netdntb.gov.uanih.gov These studies confirm that NMR and MS are standard techniques for characterizing this class of compounds. rsc.org However, the distinct heterocyclic core of this compound means that the spectral data from its isomers or other derivatives cannot be used to accurately describe the specific proton and carbon environments, connectivity, or mass fragmentation patterns of the target molecule.
Consequently, a detailed and scientifically accurate article adhering to the requested outline for this compound cannot be generated at this time due to the absence of the necessary primary spectroscopic data in the available resources.
Advanced Spectroscopic Characterization and Structural Elucidation for Research Applications
Mass Spectrometry (MS)
Fragmentation Pathway Analysis
Mass spectrometry is a critical analytical technique for elucidating the structure of organic compounds through the analysis of their fragmentation patterns. nih.gov For 2-Benzyl-6-phenylimidazo[2,1-b]thiazole (molecular weight: 290.38 g/mol ), the fragmentation pathway upon ionization, typically in an electrospray ionization (ESI) source, can be predicted based on the stability of the resulting fragment ions. researchgate.net The process generally involves the formation of a protonated molecule [M+H]⁺, followed by a series of bond cleavages and rearrangements.
A plausible fragmentation pathway for the protonated molecule [M+H]⁺ of this compound would likely initiate with the cleavage of the bond between the methylene (B1212753) bridge and the imidazo[2,1-b]thiazole (B1210989) core, which is one of the weakest bonds. This cleavage can lead to two primary fragmentation routes:
Formation of the Tropylium (B1234903) Ion: The benzyl (B1604629) group is known to fragment, leading to the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91. wvu.edu This is a very common fragmentation pattern for compounds containing a benzyl moiety. The remainder of the molecule would form a radical cation.
Loss of the Phenyl or Benzyl Substituent: Another likely fragmentation involves the loss of the entire benzyl group (C₇H₇•) or the phenyl group (C₆H₅•) as neutral radicals. The loss of the benzyl group would result in an ion at m/z 199, corresponding to the 6-phenylimidazo[2,1-b]thiazole (B182960) cation.
Cleavage of the Heterocyclic Core: The imidazo[2,1-b]thiazole ring system itself can undergo cleavage. Common pathways for related heterocyclic systems include the rupture of the thiazole (B1198619) ring, often involving the loss of sulfur-containing fragments or the cleavage of the imidazole (B134444) ring. researchgate.net
These proposed pathways help in identifying the molecule and its core structures during mass spectrometric analysis.
Table 1: Proposed Mass Spectrometry Fragmentation Data for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 291 | [M+H]⁺ (Protonated Molecule) | - |
| 200 | [M - C₇H₇]⁺ (6-phenylimidazo[2,1-b]thiazole cation) | C₇H₇• (Benzyl radical) |
| 91 | [C₇H₇]⁺ (Tropylium ion) | C₁₁H₇N₂S• (2-(6-phenylimidazo[2,1-b]thiazolyl)methyl radical) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent aromatic rings and the heterocyclic system.
The key functional groups and their expected vibrational frequencies are:
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the phenyl and benzyl rings typically appear in the region of 3100-3000 cm⁻¹. scielo.org.zatsijournals.com
Aliphatic C-H Stretching: The methylene (-CH₂-) bridge connecting the benzyl group to the heterocyclic core will show asymmetric and symmetric stretching vibrations in the range of 2950-2850 cm⁻¹. tsijournals.com
C=C and C=N Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings and the carbon-nitrogen double bonds in the imidazole ring are expected to produce strong to medium absorption bands in the 1600-1450 cm⁻¹ region. tsijournals.com
C-N Stretching: The stretching vibrations for the C-N bonds within the imidazo[2,1-b]thiazole system are typically observed in the 1380-1260 cm⁻¹ range. researchgate.net
C-H Bending: The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds provide valuable information about the substitution pattern of the rings. These appear in the regions of 1300-1000 cm⁻¹ and 900-675 cm⁻¹, respectively.
Table 2: Characteristic Infrared Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | Phenyl and Benzyl Rings | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | -CH₂- | 2950 - 2850 | Medium |
| C=C and C=N Stretch | Aromatic and Imidazole Rings | 1600 - 1450 | Strong to Medium |
| C-N Stretch | Imidazo[2,1-b]thiazole Core | 1380 - 1260 | Medium |
| Aromatic C-H Out-of-Plane Bend | Substituted Benzene Rings | 900 - 675 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in systems containing chromophores. The this compound molecule contains an extensive conjugated system encompassing the phenyl ring and the imidazo[2,1-b]thiazole core, which acts as a chromophore.
The UV-Vis spectrum is expected to show absorption bands corresponding to two main types of electronic transitions:
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extended conjugation in the molecule, these transitions are expected to occur at longer wavelengths (lower energy) and have high molar absorptivity. Multiple bands may be observed arising from the different parts of the conjugated system. academie-sciences.fr
n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pair electrons on the nitrogen and sulfur atoms, to a π* antibonding orbital. These transitions are typically of lower intensity compared to π → π* transitions and occur at longer wavelengths.
For similar thiazole-azo dyes, absorption bands are observed to be red-shifted with increasing conjugation and substitution. mdpi.com The specific absorption maxima (λmax) are influenced by the solvent polarity.
Table 3: Expected UV-Visible Absorption Data for this compound
| Electronic Transition | Chromophore | Expected λmax (nm) | Relative Intensity |
|---|---|---|---|
| π → π | Phenyl ring and Imidazo[2,1-b]thiazole system | ~250 - 350 | High |
| n → π | N and S heteroatoms | >350 | Low |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and dihedral angles, allowing for a complete conformational analysis of the molecule in the solid state.
While a specific crystal structure for this compound is not detailed in the provided search results, analysis of closely related structures, such as 2-isobutyl-6-phenylimidazo[2,1-b] scielo.org.zanih.govnih.govthiadiazole, offers insight into the expected structural features. nih.gov In the crystal structure of this analogue, the imidazo[2,1-b] scielo.org.zanih.govnih.govthiadiazole fused-ring system is nearly planar. nih.gov A key conformational feature is the dihedral angle between the plane of the fused heterocyclic ring system and the plane of the phenyl ring. nih.gov For the 2-isobutyl analogue, this angle is 24.21 (6)°. nih.gov A similar non-coplanar arrangement would be expected for this compound to minimize steric hindrance between the phenyl group and the heterocyclic core. The crystal packing is often stabilized by intermolecular interactions such as π–π stacking. nih.gov
Table 4: Illustrative Crystallographic Data from a Related Compound (2-Isobutyl-6-phenylimidazo[2,1-b] scielo.org.zanih.govnih.govthiadiazole)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.6921 (1) |
| b (Å) | 19.6453 (4) |
| c (Å) | 12.3610 (2) |
| β (°) | 96.127 (1) |
| Volume (ų) | 1374.35 (4) |
| Dihedral Angle (Fused Ring vs. Phenyl Ring) (°) | 24.21 (6) |
Data from a related structure to illustrate the type of information obtained from X-ray crystallography. nih.gov
Emerging Research Directions and Future Perspectives in 2 Benzyl 6 Phenylimidazo 2,1 B Thiazole Chemistry
Development of Novel Synthetic Methodologies
The classical synthesis of the imidazo[2,1-b]thiazole (B1210989) core often involves multi-step procedures that can be time-consuming and may result in lower yields. mdpi.com Future research is increasingly focused on developing more efficient, economical, and environmentally friendly synthetic routes.
One promising direction is the use of isocyanide-based multicomponent reactions (I-MCRs), such as the Groebke–Blackburn–Bienaymé reaction (GBBR). mdpi.com This approach allows for the one-pot synthesis of complex imidazo[2,1-b]thiazole derivatives from simple starting materials, offering high atom economy and simplifying the synthetic process. mdpi.com Another area of development involves leveraging microwave-assisted synthesis, which can significantly reduce reaction times and improve yields compared to conventional heating methods. researchgate.net These modern methodologies facilitate the rapid generation of diverse libraries of 2-benzyl-6-phenylimidazo[2,1-b]thiazole analogs, which is crucial for exploring structure-activity relationships (SAR) and identifying new lead compounds.
Identification of New Molecular Targets and Mechanisms of Action
While initial studies have identified the potential of imidazo[2,1-b]thiazole derivatives, a significant emerging trend is the precise identification of their molecular targets and the elucidation of their mechanisms of action. Early research often focused on phenotypic screening, but current and future work aims to pinpoint the specific proteins, enzymes, or pathways through which these compounds exert their effects.
For instance, certain 6-phenylimidazo[2,1-b]thiazole (B182960) derivatives have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML). nih.gov Other research has shown that different analogs can act as microtubule-destabilizing agents, leading to cell cycle arrest in the G2/M phase. nih.gov Further studies have identified additional targets, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the mycobacterial enzyme Pantothenate synthetase, highlighting the scaffold's versatility. rsc.orgmdpi.com Mechanistic studies have revealed that some derivatives induce apoptosis through caspase activation and the reduction of Akt(Ser473) phosphorylation. researchgate.net The ongoing identification of new molecular targets is critical for the rational design of next-generation inhibitors with improved selectivity and potency.
| Molecular Target | Associated Disease/Process | Derivative Class |
|---|---|---|
| FLT3 Kinase | Acute Myeloid Leukemia (AML) | 6-Phenylimidazo[2,1-b]thiazole carboxamides |
| Tubulin | Cancer (Cell Cycle Arrest) | Imidazo[2,1-b]thiazole-triazole conjugates |
| VEGFR-2 | Cancer (Angiogenesis) | Substituted thiazole (B1198619) derivatives |
| Pantothenate Synthetase | Tuberculosis | Benzo-[d]-imidazo-[2,1-b]-thiazole carboxamides |
| Akt Signaling Pathway | Cancer (Apoptosis) | Imidazo[2,1-b]thiazolylmethylene-2-indolinones |
Exploration of this compound Derivatives in Novel Biological Applications
The structural versatility of the this compound scaffold allows for its exploration in a continually expanding range of biological applications. While anticancer research remains a primary focus, with derivatives showing activity against pancreatic, lung, breast, and leukemia cell lines, new therapeutic areas are actively being investigated. nih.govnih.govresearchgate.netnih.govunipa.it
Emerging research has highlighted the potential of these compounds as potent antimicrobial agents. nih.govresearchgate.net Specifically, novel derivatives have been developed as antimycobacterial agents targeting Mycobacterium tuberculosis, including multi-drug-resistant strains. rsc.org Beyond infectious diseases and oncology, the core structure is also being evaluated for anti-inflammatory and other therapeutic properties, driven by the broad bioactivity observed in related heterocyclic compounds. mdpi.com This expansion into new disease areas underscores the potential for repurposing existing derivatives and designing new ones for a variety of unmet medical needs.
| Biological Application | Key Finding | Derivative Example |
|---|---|---|
| Anticancer (AML) | Potent cellular (IC50: 0.002 μM) and enzymatic (IC50: 0.022 μM) inhibition of FLT3. nih.gov | 6-(4-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)phenyl)-N-(3-(dimethylamino)propyl)imidazo[2,1-b]thiazole-3-carboxamide nih.gov |
| Anticancer (Lung) | Significant antiproliferative effect with an IC50 value of 0.78 μM against A549 cells. nih.gov | Imidazo[2,1-b]thiazole linked triazole conjugate nih.gov |
| Anticancer (Pancreatic) | Inhibited cell migration and showed antiproliferative activity (IC50: 5.11 to 10.8 µM). nih.govunipa.it | 3-(6-Phenylimidazo[2,1-b] nih.govresearchgate.netmdpi.comthiadiazol-2-yl)-1H-indole derivative nih.govunipa.it |
| Antimycobacterial | Active against M. tuberculosis (IC50: 2.03 μM) with no cellular toxicity. rsc.org | Benzo-[d]-imidazo-[2,1-b]-thiazole with a 2,4-dichloro phenyl moiety rsc.org |
| Antimicrobial | Demonstrated activity against various bacteria and fungi. nih.gov | N2-substituted-6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazides nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
A transformative future perspective in the chemistry of this compound involves the integration of artificial intelligence (AI) and machine learning (ML). mednexus.org These computational tools are poised to revolutionize the drug discovery pipeline by making it more efficient and accurate. mednexus.orgmdpi.com
AI and ML algorithms can be used for large-scale virtual screening of virtual compound libraries to identify promising new derivatives before they are synthesized, saving significant time and resources. mdpi.com Furthermore, these models can predict the physicochemical properties, bioactivity, and potential toxicity (ADMET - absorption, distribution, metabolism, excretion, and toxicity) of novel compounds. rsc.orgmdpi.com For instance, in silico ADMET prediction and molecular docking studies have already been successfully applied to prioritize the synthesis of imidazo-[2,1-b]-thiazole derivatives with favorable profiles for antimycobacterial activity. rsc.org As more data on this class of compounds becomes available, the predictive power of AI/ML models will increase, enabling true de novo design of molecules with optimized, disease-specific properties. crimsonpublishers.com
Application of Chemical Biology Tools to Elucidate Cellular Pathways
To fully understand the biological impact of this compound derivatives, their effects must be studied within the complex environment of living cells. The application of sophisticated chemical biology tools is a critical research direction for elucidating the cellular pathways modulated by these compounds.
Techniques such as flow cytometry are being used to analyze the cell cycle, confirming that certain derivatives cause an accumulation of cells in the G2/M phase. nih.gov Immunofluorescence microscopy allows for the direct visualization of the compound's effect on cellular structures, such as the disruption of the microtubule network. nih.gov To investigate the induction of programmed cell death, researchers are employing a suite of assays, including Western blotting to detect key signaling proteins, Hoechst staining to observe nuclear morphology, DNA fragmentation assays, and caspase-3 assays to measure the activity of executioner caspases. researchgate.net Additionally, cell migration is being studied using tools like the scratch wound-healing assay. nih.gov These methods provide crucial insights into the cellular mechanisms of action, bridging the gap between molecular target inhibition and the ultimate physiological outcome.
| Chemical Biology Tool/Assay | Purpose | Observed Finding with Imidazo[2,1-b]thiazole Derivatives |
|---|---|---|
| Flow Cytometry | Analyze cell cycle distribution | Induced cell cycle arrest in the G2/M phase. nih.gov |
| Immunofluorescence Analysis | Visualize the microtubule network | Showed effective inhibition of microtubule assembly. nih.gov |
| Western Blot Analysis | Detect specific proteins involved in signaling pathways | Supported findings of tubulin polymerization inhibition. researchgate.net |
| Hoechst 33258 Staining | Visualize nuclear changes during apoptosis | Confirmed induction of apoptosis. researchgate.net |
| Scratch Wound-Healing Assay | Measure cell migration and proliferation | Significantly inhibited the migration rate of cancer cells. nih.gov |
| Caspase-3 Assay | Quantify a key enzyme in the apoptotic cascade | Demonstrated that compounds induce cell death via apoptosis. researchgate.net |
Q & A
Q. What are the standard synthetic routes for 2-Benzyl-6-phenylimidazo[2,1-b]thiazole?
The compound is typically synthesized via a reflux reaction in 1,4-dioxane using 2-aminothiazole derivatives and brominated acetophenone precursors. For example, 6-(3-nitrophenyl)imidazo[2,1-b]thiazole-3-ethyl formate was synthesized by refluxing 2-aminothiazole-4-ethyl formate hydrochloride with 2-bromo-3-nitroacetophenone at 110°C for 12 hours, yielding 84.1% after purification . Key steps include nitro reduction using tin(II) chloride dihydrate and subsequent esterification with indole-2-carboxylic acid derivatives under DMA/TBTU conditions .
Q. Which analytical techniques are essential for characterizing this compound derivatives?
Structural confirmation relies on NMR, NMR, and high-resolution mass spectrometry (HR-ESI-MS). Purity (>95%) is verified via HPLC, while melting points are determined using capillary methods. Cytotoxicity and bioactivity are assessed using Griess reagent (NO detection), ELISA (IL-6, TNF-α), and ROS/MDA/GSH assays for ferroptosis .
Q. How are cytotoxicity and safety profiles evaluated for this compound?
Cytotoxicity is tested using MTT assays on cell lines like RAW264.7 macrophages or MRC-5 lung fibroblasts. For example, compound 13b (a derivative) showed no toxicity at therapeutic doses, enabling further investigation . Dose-response curves and IC/IC values are critical for establishing safe thresholds .
Advanced Research Questions
Q. What structural modifications enhance anti-inflammatory activity in imidazo[2,1-b]thiazole derivatives?
Introducing electron-withdrawing groups (e.g., -NO, -CF) at the amino position significantly boosts inhibitory effects on NO, IL-6, and TNF-α release. For instance, 13b (with a trifluoromethyl group) demonstrated potent anti-inflammatory activity (IC ~2–5 μM) by modulating LPS-induced cytokine production . Conversely, electron-donating groups reduce efficacy, highlighting the importance of substituent polarity in SAR .
Q. How can contradictory data on pro-ferroptotic and anti-inflammatory effects be resolved?
While this compound derivatives suppress inflammation, they simultaneously increase ROS, MDA, and Fe—hallmarks of ferroptosis. This duality may arise from context-dependent mechanisms: anti-inflammatory effects via cytokine inhibition vs. ferroptosis induction through lipid peroxidation. Experimental designs should include time-course assays and in vivo models to dissect these pathways .
Q. What in silico strategies optimize target specificity for antimycobacterial applications?
Molecular docking with targets like Mtb Pantothenate synthetase and ADMET predictions guide derivative design. For example, IT10 (a benzo-imidazo[2,1-b]thiazole) showed selective inhibition of Mtb H37Ra (IC = 2.32 μM) via stable hydrogen bonding with Thr173 and Lys160 residues. Dynamics simulations (100 ns) confirm binding stability .
Q. What experimental designs address reproducibility challenges in synthesis?
Variability in yields (e.g., 74–96%) can arise from solvent purity, reaction time, and catalyst loading. Reproducibility is improved by standardizing anhydrous conditions (e.g., acetonitrile for condensation), using fresh tin(II) chloride for nitro reductions, and silica gel chromatography for purification .
Q. How do imidazo[2,1-b]thiazole derivatives compare to other heterocycles in 15-lipoxygenase (15-LOX) inhibition?
Unlike flavonoid-based inhibitors, 3,6-diphenylimidazo[2,1-b]thiazol-5-amines exhibit superior 15-LOX inhibition (IC <10 μM) due to planar aromatic cores enabling π-π stacking with the active site. Substituent bulkiness (e.g., benzyl vs. phenyl) further modulates selectivity over COX-2 .
Methodological Considerations
Q. What assays validate ferroptosis induction in treated cells?
Key assays include:
Q. How are structure-activity relationship (SAR) studies systematically conducted?
SAR pipelines involve:
Scaffold diversification : Synthesizing analogs with varied substituents (e.g., halogens, alkyl chains).
Bioactivity profiling : Dose-response curves for anti-inflammatory, antimicrobial, or enzyme-inhibitory effects.
Computational modeling : Docking scores and molecular dynamics to prioritize lead compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
